molecular formula C11H17FN4O B1481269 1-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2098110-00-8

1-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1481269
CAS No.: 2098110-00-8
M. Wt: 240.28 g/mol
InChI Key: IZRDYTAIMJYXRS-UHFFFAOYSA-N
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Description

1-((1-(2-Fluoroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a triazole-based compound featuring a piperidine ring substituted with a 2-fluoroethyl group at the 1-position and a triazole-carbaldehyde moiety linked via a methyl group at the 3-position. This structure combines a polar aldehyde group with a fluorinated heterocyclic system, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, such as peptide coupling or Hantzsch dihydropyridine methodologies, as seen in structurally related compounds .

Properties

IUPAC Name

1-[[1-(2-fluoroethyl)piperidin-3-yl]methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN4O/c12-3-5-15-4-1-2-10(6-15)7-16-8-11(9-17)13-14-16/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRDYTAIMJYXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCF)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of this compound can be logically divided into three main stages:

  • Stage 1: Construction of the 1H-1,2,3-triazole-4-carbaldehyde core.
  • Stage 2: Functionalization of the piperidine ring with a 2-fluoroethyl group.
  • Stage 3: Coupling of the piperidine moiety to the triazole ring via a methylene linker.

Preparation of 1H-1,2,3-Triazole-4-Carbaldehyde

The aldehyde-functionalized triazole core is a key intermediate. Literature on related triazole aldehydes (e.g., 1-methyl-1H-1,2,4-triazole-3-carbaldehyde) provides insight into the preparation methods, which can be adapted for the 1,2,3-triazole system.

Typical Method:

  • Lithiation and Formylation:
    • Starting from a methyl-substituted triazole, lithiation is performed using a strong base such as n-butyllithium at low temperature (-78 °C) in an inert atmosphere.
    • The lithiated intermediate is then treated with a formylating agent such as N,N-dimethylformamide (DMF) to introduce the aldehyde group at the desired position on the triazole ring.
    • The reaction mixture is gradually warmed to 0 °C and stirred to complete the formylation.
    • Purification can be achieved by silica gel chromatography.
Step Reagents and Conditions Outcome Yield (%)
Lithiation n-butyllithium (2.5 M in hexane), -78 °C, inert atmosphere Formation of lithiated triazole intermediate -
Formylation DMF addition at -78 °C to 0 °C Introduction of aldehyde group 67.7 (related compound)

Example yield from a related triazole aldehyde synthesis: 17.75 g (67.7%) from 19.6 g starting material

Synthesis of 1-(2-Fluoroethyl)piperidin-3-yl Moiety

The piperidine ring substituted with a 2-fluoroethyl group is prepared via selective alkylation of piperidine derivatives.

Key Points:

  • Starting Material: 3-piperidinemethanol or 3-piperidinecarbaldehyde derivatives.
  • Fluoroethylation: Introduction of the 2-fluoroethyl substituent is typically done by nucleophilic substitution using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) under basic conditions.
  • Protection/Deprotection: The nitrogen of piperidine may be protected or quaternized depending on the reaction conditions to avoid side reactions.
  • Purification: Standard chromatographic methods or crystallization.

Coupling of Piperidinylmethyl Group to Triazole Aldehyde

The final step involves linking the piperidin-3-ylmethyl substituent to the triazole ring at the 1-position.

Possible Approaches:

  • Reductive Amination:
    • Reacting the triazole-4-carbaldehyde with the piperidin-3-ylmethyl amine under reductive amination conditions (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) to form the C-N bond.
  • Methylene Linker Formation:
    • Alternatively, a chloromethyl or bromomethyl triazole intermediate can be reacted with the piperidine derivative under nucleophilic substitution conditions to form the methylene bridge.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product Intermediate Key Considerations
1 Lithiation and Formylation n-butyllithium, DMF, -78 °C to 0 °C, inert atmosphere 1H-1,2,3-triazole-4-carbaldehyde Strict temperature control, inert atmosphere
2 Fluoroethylation 2-fluoroethyl halide, base (e.g., K2CO3), solvent 1-(2-fluoroethyl)piperidin-3-yl derivative Selective alkylation, nitrogen protection possible
3 Coupling (Reductive Amination or Nucleophilic Substitution) Piperidin-3-ylmethyl amine, reducing agent or halomethyl triazole Final compound: 1-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde Controlled reaction conditions to avoid side products

Research Findings and Notes

  • The lithiation/formylation strategy is well-documented for triazole derivatives and yields moderate to good product amounts (around 60-70% yield).
  • Fluoroalkylation of piperidine rings is a standard method in medicinal chemistry to introduce fluorine atoms, which can improve metabolic stability and bioavailability.
  • The coupling step requires careful optimization to ensure selective formation of the methylene bridge without over-alkylation or polymerization.
  • The use of protective groups or inert atmosphere is often necessary to avoid side reactions, especially due to the sensitivity of aldehyde and fluorinated intermediates.
  • No direct, publicly available synthesis of the exact compound was found in the searched literature, but the above methods are consistent with known synthetic routes for similar heterocyclic and fluorinated compounds.

Chemical Reactions Analysis

1-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium or copper salts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic effects.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions in cells.

    Chemical Biology: The compound can be used in chemical biology to investigate the mechanisms of action of various biological targets.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Piperidine-Substituted Triazole Carbaldehydes

  • 1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 2091246-35-2): Key Difference: Replaces the 2-fluoroethyl group with an acetylated amine. Molecular weight = 222.24 g/mol .
  • 1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 2098075-69-3) :
    • Key Difference : Acetyl group on the piperidine 2-position instead of 3-position.
    • Impact : Altered spatial orientation may affect binding to target proteins or enzymes. Molecular weight = 236.27 g/mol .

Fluorinated Alkyl Chain Variations

  • 1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 1393568-30-3) :
    • Key Difference : Trifluoroethyl group directly attached to the triazole ring.
    • Impact : Increased electronegativity and steric hindrance compared to the 2-fluoroethyl-piperidine derivative. Molecular weight = 179.1 g/mol .

Aromatic vs. Aliphatic Substituents

  • 1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde: Key Difference: Aromatic 4-fluorobenzyl group instead of aliphatic piperidine-fluoroethyl. Yield = 78% (vs. 21.3% for the target compound in peptide coupling reactions) .

Physicochemical Properties

Property Target Compound 1-(1-Acetylpiperidin-3-yl) Analogue 1-(Trifluoroethyl) Analogue
Molecular Weight (g/mol) ~306.3 (estimated) 222.24 179.1
Solubility Likely low in water Store at RT (ethanol-compatible) Not reported
Key Functional Groups Aldehyde, fluoroethyl, piperidine Aldehyde, acetyl, piperidine Aldehyde, trifluoroethyl

Discussion : The target compound’s higher molecular weight and fluorinated aliphatic chain suggest lower aqueous solubility than acetylated analogues, necessitating formulation optimizations for biological applications .

Pharmacological and Functional Potential

  • Cholinesterase Inhibition : Analogues like 1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde exhibit charged cholinesterase inhibitor activity, suggesting the target compound’s aldehyde group could be modified to enhance binding to enzyme active sites .
  • Apoptosis Imaging : The fluoroethyl group in the target compound aligns with PET/CT probe design strategies, as seen in caspase-3 substrates .

Biological Activity

1-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 2098110-00-8) is a synthetic compound that belongs to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the triazole and piperidine moieties, may contribute to its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C11_{11}H14_{14}FN4_4O, with a molecular weight of 240.28 g/mol. The compound features a piperidine ring substituted with a fluoroethyl group and a triazole ring with an aldehyde functional group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact mechanisms remain under investigation, but potential targets include enzymes involved in metabolic pathways and receptors associated with neurological functions.

Neuropharmacological Effects

Piperidine derivatives are known for their neuropharmacological effects. Compounds in this class have been investigated for their ability to modulate neurotransmitter systems and exhibit anxiolytic or antidepressant-like effects in animal models. The presence of the fluoroethyl group may enhance the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier and exert central nervous system effects.

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are sparse, related research on triazole compounds highlights several findings:

Study Compound Activity Cell Line Mechanism
N-(4-thiocyanatophenyl)-1H-1,2,3-triazole derivativesCytotoxicityJurkat T-cellsInduces apoptosis via mitochondrial damage
Phenylpyrazolone-1,2,3-triazole hybridsAntiviralVarious coronavirus strainsInhibits viral replication through protease interaction

These studies indicate that compounds within the triazole class can exhibit potent biological activities that could be explored further for this compound.

Q & A

Q. What are the common synthetic routes for preparing 1-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde?

The compound is typically synthesized via multi-step reactions involving:

  • Piperidine functionalization : Introduction of the 2-fluoroethyl group to the piperidine ring via nucleophilic substitution or alkylation under reflux conditions (e.g., ethanol, 60–80°C) .
  • Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, followed by formylation at the 4-position using Vilsmeier-Haack conditions .
  • Purification : Column chromatography or recrystallization to isolate intermediates and final products, with yields optimized via temperature and solvent selection (e.g., THF/water mixtures) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry of the triazole ring and substitution patterns on the piperidine moiety .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns, particularly for distinguishing between regioisomers .
  • IR spectroscopy : Identification of the aldehyde carbonyl stretch (~1700 cm1^{-1}) and C-F bonds (1000–1100 cm1^{-1}) .

Q. How can researchers assess the compound's preliminary biological activity?

Initial screening involves:

  • In vitro assays : Testing against microbial strains (e.g., E. coli, S. aureus) or cancer cell lines (e.g., MCF-7, HeLa) using MIC (Minimum Inhibitory Concentration) or IC50_{50} protocols .
  • Enzyme inhibition studies : Targeting enzymes like acetylcholinesterase or kinases, with activity correlated to the triazole and fluoroethyl groups’ electronic properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the 2-fluoroethyl-piperidine intermediate?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for introducing the 2-fluoroethyl group .
  • Catalyst screening : Bases like K2_2CO3_3 or Cs2_2CO3_3 improve alkylation efficiency, while phase-transfer catalysts (e.g., TBAB) reduce side reactions .
  • Temperature control : Lower temperatures (0–5°C) minimize hydrolysis of the fluoroethyl group during purification .

Q. What strategies resolve discrepancies in NMR data for triazole-carbaldehyde derivatives?

  • Variable-temperature NMR : Resolves signal splitting caused by rotational isomerism of the aldehyde group .
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton and carbon signals, particularly in the piperidine and triazole regions .
  • Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding in structural confirmation .

Q. How does the compound’s conformation affect its interaction with biological targets?

  • Molecular docking : Simulations (e.g., AutoDock Vina) predict binding modes to receptors like GABAA_A or serotonin transporters, highlighting the role of the fluoroethyl group in hydrophobic interactions .
  • Dynamic studies : MD simulations (100 ns) assess stability of the ligand-receptor complex, with RMSD plots identifying critical binding residues .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Byproduct management : HPLC monitoring identifies impurities like unreacted azides or over-alkylated piperidines .
  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., CuAAC), reducing decomposition risks .
  • Stability testing : Lyophilization or storage under inert atmosphere (N2_2) prevents aldehyde oxidation .

Q. How can researchers explore the compound’s potential in synthesizing fused heterocycles?

  • Cyclocondensation : React with hydrazines or thioureas to form pyrazolo-triazole hybrids, leveraging the aldehyde’s electrophilicity .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids diversify the piperidine substituents .

Data Analysis and Methodological Considerations

Q. How to address low reproducibility in biological activity across studies?

  • Standardize assays : Use reference compounds (e.g., ciprofloxacin for antimicrobial tests) and consistent cell passage numbers .
  • Solubility optimization : Employ co-solvents (e.g., DMSO:PBS mixtures) to ensure compound dissolution without cytotoxicity .

Q. What computational tools predict the compound’s ADMET properties?

  • Software : SwissADME or pkCSM for predicting permeability (LogP), metabolic stability (CYP450 interactions), and toxicity (AMES test) .
  • Parameter focus : The fluoroethyl group’s impact on blood-brain barrier penetration and half-life .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

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